

An In-depth Technical Guide to 2-(Carboxyphenyl)acetic Acid (Homophthalic Acid)

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Compound of Interest

Compound Name: Homophthalic acid

Cat. No.: B147016

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Carboxyphenyl)acetic acid, more commonly known as **homophthalic acid**, is an aromatic dicarboxylic acid with the chemical formula $C_9H_8O_4$.^[1] It serves as a versatile building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the pharmaceutical industry.^{[1][2][3]} This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of **homophthalic acid**, with a focus on data and methodologies relevant to researchers and professionals in drug development.

Structure and Identification

The structure of 2-(Carboxyphenyl)acetic acid consists of a benzene ring substituted with a carboxylic acid group and a carboxymethyl group at adjacent positions (ortho-substitution). Its IUPAC name is 2-(carboxymethyl)benzoic acid.

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} caption: "Chemical structure of 2-(Carboxyphenyl)acetic acid."

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(Carboxymethyl)benzoic acid
Common Name	Homophthalic acid
CAS Number	89-51-0
Molecular Formula	C ₉ H ₈ O ₄
Molecular Weight	180.16 g/mol
InChI	InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKey	ZHQLTKAVLJKSKR-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC=C(C(=C1)CC(=O)O)C(=O)O</chem>

Physicochemical Properties

Homophthalic acid is a white to off-white crystalline solid.^[2] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **Homophthalic Acid**

Property	Value	Reference
Melting Point	178-182 °C	^[2] ^[4]
Boiling Point (Predicted)	389.5 ± 17.0 °C	^[2] ^[4]
Water Solubility	12 g/L (at 20 °C)	^[2] ^[4]
pKa (Predicted)	3.72 ± 0.36	^[2] ^[4]
Density (Predicted)	1.392 ± 0.06 g/cm ³	^[2] ^[4]
Appearance	Off-white to light yellow or pale green powder	^[2] ^[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **homophthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (DMSO- d_6 , 400 MHz): The proton NMR spectrum of a substituted **homophthalic acid** derivative, 2-[carboxy(phenyl)methyl]benzoic acid, shows characteristic signals. For the parent **homophthalic acid**, one would expect signals for the aromatic protons, the methylene protons, and the acidic protons of the two carboxyl groups. For a similar derivative, the following peaks were observed: δ 12.81 (s, 2H, COOH), 7.95–7.82 (m, 1H, Ar-H), 7.53–7.44 (m, 1H, Ar-H), 7.41–7.32 (m, 3H, Ar-H), 7.32–7.22 (m, 3H, Ar-H), 7.13–7.04 (m, 1H, Ar-H), 5.97 (s, 1H, CH).^[5]
- ^{13}C NMR (DMSO- d_6 , 101 MHz): The carbon NMR of a substituted derivative, 2-[carboxy(phenyl)methyl]benzoic acid, provides insight into the carbon framework. For a similar derivative, the following peaks were observed: δ 173.9, 169.1, 140.6, 139.5, 132.1, 131.1, 130.7, 130.3, 129.5, 129.0, 127.4, 127.3, 53.6.^[5]

Infrared (IR) Spectroscopy

The IR spectrum of **homophthalic acid** displays characteristic absorption bands corresponding to its functional groups. Key bands are observed around 3000 cm^{-1} (O-H stretch of the carboxylic acid), 1697 and 1676 cm^{-1} (C=O stretch of the carboxylic acid groups), and various bands in the fingerprint region corresponding to the aromatic ring and C-O stretching.^[6]

Synthesis of Homophthalic Acid: Experimental Protocols

Several methods for the synthesis of **homophthalic acid** have been reported. Below are detailed protocols for two common methods.

Oxidation of Indene

This method involves the oxidation of indene using potassium dichromate and sulfuric acid.

Experimental Protocol:

- **Preparation of the Oxidizing Solution:** In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g (0.83 mole) of potassium dichromate in 3.6 L of water and 1330 g (725 mL, 13 moles) of concentrated sulfuric acid.
- **Oxidation Reaction:** Warm the mixture to 65°C. Add 72 g (72 mL, 0.56 mole) of 90% technical grade indene dropwise from the dropping funnel, maintaining the temperature at 65 ± 2°C. Cooling with a water bath is necessary during the addition.
- **Work-up:** After the addition is complete, continue stirring for a period, then cool the reaction mixture. The precipitated **homophthalic acid** is collected by filtration.
- **Purification:** The crude product is washed with ice-cold 1% sulfuric acid and then with ice water. The precipitate is then dissolved in 10% sodium hydroxide solution and extracted with benzene to remove impurities. The aqueous solution is then acidified with 33% sulfuric acid with vigorous stirring and cooling to precipitate the purified **homophthalic acid**.
- **Final Product:** The purified **homophthalic acid** is collected by filtration, washed with ice water, and dried. The yield is typically in the range of 66-77%.^[7]

Hydrolysis of 2a-Thiohomophthalimide

This method provides an alternative route to **homophthalic acid** via the hydrolysis of a thiohomophthalimide derivative.

Experimental Protocol:

- **Reaction Setup:** In a 300-mL round-bottomed flask, combine 10 g (0.056 mole) of 2a-thiohomophthalimide and a solution of 30 g of potassium hydroxide in 125 mL of water.
- **Hydrolysis:** Reflux the mixture for 48 hours.
- **Isolation:** After reflux, filter the mixture and acidify the filtrate with 12N hydrochloric acid.
- **Recrystallization:** Collect the solid that forms upon cooling by filtration. Recrystallize the crude product from a mixture of water and acetic acid, with the addition of activated carbon, to yield pure **homophthalic acid**. The yield is typically between 60-73%.^[8]

Chemical Reactions and Applications in Drug Development

Homophthalic acid is a valuable precursor in the synthesis of various heterocyclic compounds, some of which have demonstrated biological activity.

Synthesis of Homophthalic Anhydride

Homophthalic acid can be readily converted to its anhydride, a key intermediate in many synthetic transformations.

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} caption: "Synthesis of Homophthalic Anhydride from Homophthalic Acid."
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Experimental Protocol for Anhydride Synthesis:

- A mixture of 60 g (0.33 mole) of dry **homophthalic acid** and 33.7 g (31 mL, 0.33 mole) of acetic anhydride is placed in a 200-mL round-bottomed flask fitted with a reflux condenser.
- The mixture is refluxed for 2 hours.
- Upon cooling to approximately 10°C, the solid homophthalic anhydride crystallizes.
- The product is collected by filtration and washed with glacial acetic acid.^[7]

Role in the Synthesis of Bioactive Molecules

Homophthalic acid and its anhydride are utilized in the synthesis of isocoumarins and tetrahydroisoquinolones, which are scaffolds found in various biologically active compounds.

- Isocoumarins: Homophthalic anhydrides can be converted to isocoumarins, which are valuable in the fields of angiogenesis inhibition, immuno-regulation, and cancer therapy.^[9]
- Tetrahydroisoquinolones: The Castagnoli–Cushman reaction, a multicomponent reaction involving homophthalic anhydride and imines, provides access to novel

tetrahydroisoquinolone carboxylic acids. This scaffold is of medicinal interest.[10]

- NSAID Synthesis: **Homophthalic acid** is used in the preparation of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1]

Safety and Handling

Homophthalic acid is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: Hazard and Safety Information

Hazard Statement	Precautionary Statement
H315: Causes skin irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-(Carboxyphenyl)acetic acid is a fundamentally important dicarboxylic acid with a well-established role in organic synthesis. Its readily available nature and versatile reactivity make it a valuable starting material for the synthesis of complex molecules, including those with potential therapeutic applications. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile chemical building block.

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